molecular formula C8H10BrN B1445596 (2-Bromo-5-methylphenyl)methanamine CAS No. 1261776-69-5

(2-Bromo-5-methylphenyl)methanamine

Cat. No.: B1445596
CAS No.: 1261776-69-5
M. Wt: 200.08 g/mol
InChI Key: QCDYJPCWTBSCQZ-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methanamine typically involves the bromination of 5-methylbenzylamine. One common method is the electrophilic aromatic substitution reaction, where 5-methylbenzylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound can involve multi-step processes, including the initial bromination of toluene to form 2-bromo-5-methyltoluene, followed by the conversion of the methyl group to a methanamine group through a series of reactions involving nitration, reduction, and amination .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylphenyl)methanamine involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to different receptors and enzymes. The exact pathways and targets depend on the specific application and the nature of the interactions involved .

Properties

IUPAC Name

(2-bromo-5-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDYJPCWTBSCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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